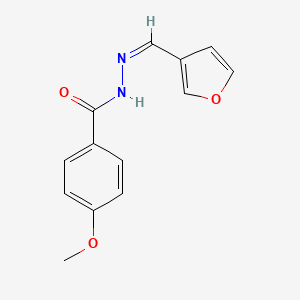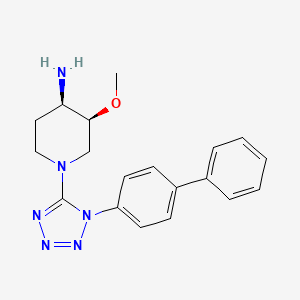
N'-(3-furylmethylene)-4-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-furylmethylene)-4-methoxybenzohydrazide, also known as FMH, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. FMH is a hydrazone derivative that has been used in various studies to investigate the mechanism of action and physiological effects of certain enzymes and proteins.
科学的研究の応用
N'-(3-furylmethylene)-4-methoxybenzohydrazide has been used in various scientific studies as a tool to investigate the function and activity of specific enzymes and proteins. For example, this compound has been used as an inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis and other metabolic pathways. By inhibiting GAPDH with this compound, researchers have been able to study the effects of reduced glycolysis on cellular metabolism and energy production.
This compound has also been used as a probe for the detection and quantification of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play a role in cellular signaling and oxidative stress. By reacting with ROS, this compound forms a fluorescent product that can be detected using spectroscopic methods. This technique has been used to study the effects of oxidative stress on cellular function and to screen for potential antioxidants and ROS scavengers.
作用機序
The mechanism of action of N'-(3-furylmethylene)-4-methoxybenzohydrazide depends on its specific target enzyme or protein. In the case of GAPDH inhibition, this compound binds to the active site of the enzyme and prevents it from catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. This leads to a reduction in glycolysis and ATP production, which can have downstream effects on cellular metabolism and function.
In the case of ROS detection, this compound reacts with ROS to form a fluorescent product that can be detected using spectroscopic methods. The intensity of the fluorescence is proportional to the amount of ROS present in the sample, allowing for quantification of ROS levels in cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its specific target enzyme or protein. In the case of GAPDH inhibition, this compound has been shown to reduce glycolysis and ATP production in cells, which can lead to decreased cell proliferation and increased cell death. In addition, GAPDH inhibition with this compound has been shown to have anti-tumor effects in certain cancer cell lines.
In the case of ROS detection, this compound has been used to study the effects of oxidative stress on cellular function and to screen for potential antioxidants and ROS scavengers. By detecting and quantifying ROS levels in cells and tissues, researchers can gain insight into the role of ROS in various physiological processes and diseases.
実験室実験の利点と制限
One advantage of using N'-(3-furylmethylene)-4-methoxybenzohydrazide in lab experiments is its specificity for certain enzymes and proteins. By selectively targeting specific targets, this compound can provide insight into the function and activity of these targets in various physiological processes. In addition, this compound can be used as a probe for the detection and quantification of ROS, which can be a useful tool in studying oxidative stress and related diseases.
One limitation of using this compound in lab experiments is its potential toxicity and off-target effects. This compound has been shown to have cytotoxic effects in certain cell lines, and its use in vivo may be limited by its potential toxicity and lack of specificity for certain targets. In addition, the synthesis of this compound can be challenging and may require specialized equipment and expertise.
将来の方向性
There are several future directions for the use of N'-(3-furylmethylene)-4-methoxybenzohydrazide in scientific research. One area of interest is the development of more specific and potent inhibitors of GAPDH and other enzymes involved in glycolysis and other metabolic pathways. These inhibitors could be used as potential cancer therapeutics and could provide insight into the role of these enzymes in various physiological processes.
Another area of interest is the use of this compound as a probe for the detection and quantification of ROS in vivo. By developing more sensitive and specific methods for detecting ROS using this compound, researchers could gain a better understanding of the role of oxidative stress in various diseases and could identify potential targets for antioxidant therapies.
Conclusion
N-(3-furylmethylene)-4-methoxybenzohydrazide, or this compound, is a hydrazone derivative that has gained attention in scientific research due to its potential as a pharmacological tool. This compound has been used in various studies to investigate the mechanism of action and physiological effects of certain enzymes and proteins. Its specificity for certain targets and its use as a probe for the detection of ROS make it a valuable tool in scientific research. However, its potential toxicity and lack of specificity for certain targets limit its use in vivo. Future research on this compound could provide insight into the role of specific enzymes and proteins in various physiological processes and diseases.
合成法
The synthesis of N'-(3-furylmethylene)-4-methoxybenzohydrazide involves the condensation of 3-furylaldehyde and 4-methoxybenzohydrazide in the presence of ethanol and an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to the final product, this compound. The yield of this compound can be improved by using a higher concentration of reactants and optimizing the reaction conditions.
特性
IUPAC Name |
N-[(Z)-furan-3-ylmethylideneamino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-12-4-2-11(3-5-12)13(16)15-14-8-10-6-7-18-9-10/h2-9H,1H3,(H,15,16)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKIDAFAFFYCJD-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C\C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823940 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5338211.png)
amino]methyl}-2-methoxyphenol](/img/structure/B5338219.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5338223.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5338227.png)
![4,6-dimethyl-3-[3-(1-naphthyl)-2-phenylacryloyl]-2(1H)-pyridinone](/img/structure/B5338242.png)

![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5338264.png)
![2-(2-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338272.png)
![N-(3-fluorophenyl)-4-[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5338274.png)
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5338277.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenoxybenzamide](/img/structure/B5338290.png)
![1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5338297.png)
![2-{2-chloro-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5338310.png)
